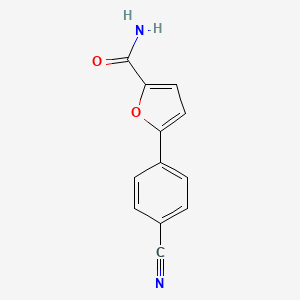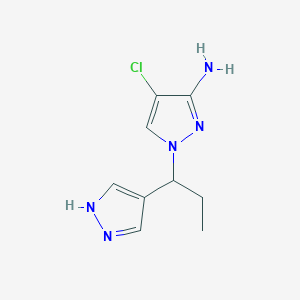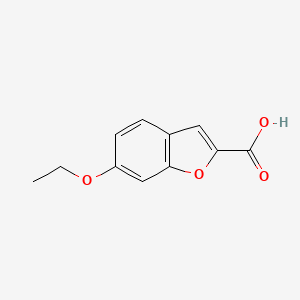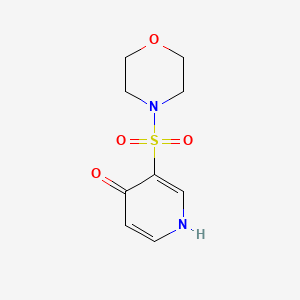
3-(Morpholinosulfonyl)pyridin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 4-Hydroxy-3-(morpholinosulfonyl)pyridine est un composé hétérocyclique qui présente un cycle pyridine substitué par un groupe morpholinosulfonyle en position 3 et un groupe hydroxyle en position 4.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 4-Hydroxy-3-(morpholinosulfonyl)pyridine implique généralement des réactions en plusieurs étapes à partir de précurseurs facilement disponibles. Une méthode courante implique la réaction de la pyridin-4-ol avec la morpholine et un agent sulfonylant dans des conditions contrôlées. La réaction est généralement effectuée en présence d'une base telle que la triéthylamine pour faciliter la formation du produit sulfonylé .
Méthodes de production industrielle
La production industrielle de la 4-Hydroxy-3-(morpholinosulfonyl)pyridine peut impliquer des voies de synthèse similaires mais optimisées pour la production à grande échelle. Cela inclut l'utilisation de réacteurs à écoulement continu pour assurer des conditions de réaction constantes et des rendements élevés. La purification du produit final est généralement obtenue par des techniques de cristallisation ou de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions
La 4-Hydroxy-3-(morpholinosulfonyl)pyridine peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former un dérivé cétone ou aldéhyde.
Réduction : Le groupe sulfonyle peut être réduit en groupe sulfure ou thiol.
Substitution : Le cycle pyridine peut subir des réactions de substitution électrophile ou nucléophile, en fonction des réactifs et des conditions utilisés.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO₄) et le trioxyde de chrome (CrO₃).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH₄) ou le borohydrure de sodium (NaBH₄) sont souvent utilisés.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation du groupe hydroxyle peut produire des dérivés de pyridin-4-one, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur le cycle pyridine .
Applications De Recherche Scientifique
La 4-Hydroxy-3-(morpholinosulfonyl)pyridine présente plusieurs applications en recherche scientifique :
Chimie : Elle est utilisée comme brique de base dans la synthèse de composés hétérocycliques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son utilisation comme pharmacophore dans la conception et le développement de médicaments.
Industrie : Elle est utilisée dans le développement de matériaux avancés, tels que les polymères et les catalyseurs.
Mécanisme d'action
Le mécanisme d'action de la 4-Hydroxy-3-(morpholinosulfonyl)pyridine implique son interaction avec des cibles et des voies moléculaires spécifiques. Le composé peut agir comme un inhibiteur ou un activateur de certaines enzymes, en fonction de sa structure et de ses groupes fonctionnels. Par exemple, il peut inhiber les enzymes impliquées dans les voies de stress oxydatif, présentant ainsi des propriétés antioxydantes .
Mécanisme D'action
The mechanism of action of 3-(Morpholinosulfonyl)pyridin-4-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and functional groups. For instance, it may inhibit enzymes involved in oxidative stress pathways, thereby exhibiting antioxidant properties .
Comparaison Avec Des Composés Similaires
Composés similaires
Pyridin-2-ol : Structure similaire mais avec le groupe hydroxyle en position 2.
Pyridin-3-ol : Structure similaire mais avec le groupe hydroxyle en position 3.
Pyrazolo[3,4-b]pyridines : Composés bicycliques avec un cycle pyrazole et pyridine fusionnés
Unicité
La 4-Hydroxy-3-(morpholinosulfonyl)pyridine est unique en raison de la présence à la fois du groupe morpholinosulfonyle et du groupe hydroxyle, qui confèrent une réactivité chimique et des activités biologiques potentielles distinctes. Cette combinaison de groupes fonctionnels ne se retrouve pas couramment dans d'autres dérivés de la pyridine, ce qui en fait un composé précieux pour la recherche et le développement .
Propriétés
Formule moléculaire |
C9H12N2O4S |
|---|---|
Poids moléculaire |
244.27 g/mol |
Nom IUPAC |
3-morpholin-4-ylsulfonyl-1H-pyridin-4-one |
InChI |
InChI=1S/C9H12N2O4S/c12-8-1-2-10-7-9(8)16(13,14)11-3-5-15-6-4-11/h1-2,7H,3-6H2,(H,10,12) |
Clé InChI |
MRJSKXZJCRAVNA-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1S(=O)(=O)C2=CNC=CC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


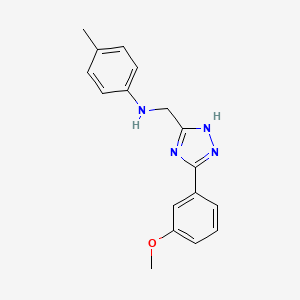

![4-(p-Tolyl)benzo[b]thiophene-6-carboxylic acid](/img/structure/B11813924.png)
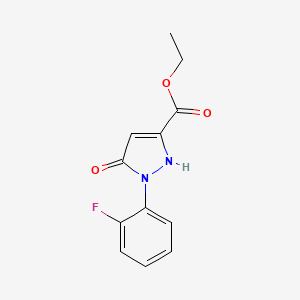
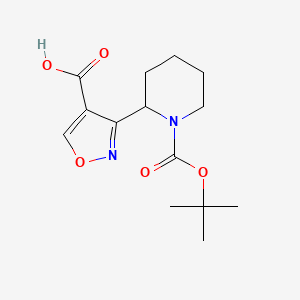


![5-[(2-Methylpropan-2-yl)oxycarbonyl]piperidine-1,3-dicarboxylic acid](/img/structure/B11813953.png)
